molecular formula C14H17NO6S3 B6427915 methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2034304-95-3

methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate

Cat. No. B6427915
CAS RN: 2034304-95-3
M. Wt: 391.5 g/mol
InChI Key: TZKVCRJGGDTAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered ring compound with one sulfur atom . Compounds containing a thiophene ring can have various properties and applications, including use in the creation of organic semiconductors . They can also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiophene derivatives can undergo various chemical reactions. For instance, they can participate in direct C-H arylation reactions .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They are essential heterocyclic compounds and show a variety of properties and applications .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . This highlights the potential of thiophene derivatives in the development of new anticancer drugs .

Synthesis of Anti-Atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This suggests that thiophene derivatives could be used in the treatment of atherosclerosis, a disease where plaque builds up inside your arteries .

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . This indicates their potential use in pest control .

Mixed Ion-Electron Conductor (MIEC)

Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene), a polymer derivative of thiophene, is used in the development of mixed ion-electron conductors (MIECs) . MIECs are materials that can simultaneously conduct ions and electrons, and they have a wide range of applications in devices such as batteries, fuel cells, and smart windows .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Future Directions

Future research could explore the potential applications of this compound, particularly given the diverse properties and uses of thiophene derivatives . This could include investigating its potential pharmacological effects or its use in material science.

properties

IUPAC Name

methyl 3-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S3/c1-20-14(17)13-12(3-7-23-13)24(18,19)15-8-11(21-5-4-16)10-2-6-22-9-10/h2-3,6-7,9,11,15-16H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVCRJGGDTAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.